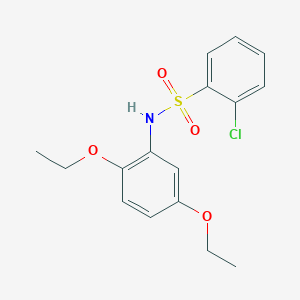![molecular formula C13H19F2NO4 B7627771 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid](/img/structure/B7627771.png)
2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid is a chemical compound with potential applications in scientific research. It is a derivative of cyclohexanecarbonylmorpholine, which is a heterocyclic compound used as a building block in the synthesis of various pharmaceuticals. The synthesis of this compound involves several steps, and it has been studied for its mechanism of action and potential biochemical and physiological effects.
作用機序
The mechanism of action of 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid is not well understood. However, it is believed to act as a modulator of protein-protein interactions, particularly those involved in signal transduction pathways. It may also affect the activity of enzymes and receptors, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have potential anticancer activity in vitro, as well as antiviral activity against certain viruses. It may also affect the function of ion channels and transporters, leading to changes in cellular metabolism and homeostasis.
実験室実験の利点と制限
The advantages of using 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid in lab experiments include its potential as a building block in the synthesis of various pharmaceuticals and its potential as a probe to study protein-protein interactions. However, its limitations include the lack of understanding of its mechanism of action and potential side effects on cellular function.
将来の方向性
There are several future directions for the study of 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid. These include:
1. Further exploration of its mechanism of action and potential targets in cellular pathways.
2. Optimization of its synthesis method to improve yield and purity.
3. Development of derivatives with improved potency and selectivity for specific targets.
4. Evaluation of its potential as a therapeutic agent for various diseases, including cancer and viral infections.
5. Study of its potential side effects on cellular function and metabolism.
6. Exploration of its potential as a tool for studying protein-protein interactions and drug discovery.
合成法
The synthesis of 2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid involves the reaction of 4-(4,4-Difluorocyclohexanecarbonyl)morpholine with chloroacetic acid in the presence of a base. The reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. It can also be used as a probe to study the interaction between proteins and small molecules, as well as the mechanism of action of drugs.
特性
IUPAC Name |
2-[4-(4,4-difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c14-13(15)3-1-9(2-4-13)12(19)16-5-6-20-8-10(16)7-11(17)18/h9-10H,1-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKMKCHQDOXWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCOCC2CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)

![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)
![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)
![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)

![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
